molecular formula C10H16N2 B1268412 N-(3-Aminopropyl)-N-methylaniline CAS No. 53485-07-7

N-(3-Aminopropyl)-N-methylaniline

Cat. No. B1268412
CAS RN: 53485-07-7
M. Wt: 164.25 g/mol
InChI Key: WGHBKYWUOOANEX-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-N-methylaniline, also known as 3-aminomethylbenzylamine (3-AMBA), is an organic compound that has been used in various scientific research applications. It is a colorless, water-soluble liquid that has a strong odor. It is a derivative of aniline, which is an aromatic amine, and is commonly used as a precursor in the synthesis of a variety of compounds. 3-AMBA has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has also been used in the synthesis of some polymers, such as polyvinyl alcohol and polyethylene glycol.

Scientific Research Applications

Medicine: Photothermal Therapy

N-(3-Aminopropyl)-N-methylaniline: derivatives have been utilized in the development of multifunctional hydrogel patches for synergistic surgery and photothermal therapy . These hydrogels exhibit dynamic interactions like hydrogen bonds and π–π interactions, which confer high stretchability and adhesive strength, mimicking soft wound tissues. The incorporation of polydopamine nanoparticles into the hydrogel matrix endows it with photothermal responsivity, effectively eradicating solid tumors and preventing cancer recurrence in mice models.

Industry: Epoxy and Urethane Reactions

In industrial applications, N-(3-Aminopropyl)-N-methylaniline serves as a versatile building block, particularly in the synthesis of agrochemicals and industrial goods . It acts as a selective catalyst for epoxy and urethane reactions, modifying epoxy resins and preparing polyurethanes, enhancing the adhesion properties of the resin.

Environmental Science: Herbicide Formulation

N-(3-Aminopropyl)-N-methylaniline: is used in agriculture as a component of the BAPMA dicamba salt, a formulation used for effective weed control in dicamba-tolerant soybean and cotton fields . This formulation helps lower volatility risk and provides control over resistant weed species, contributing to sustainable farming practices.

Materials Science: Oncolytic Virus Carrier

In materials science, an N-(3-Aminopropyl)-N-methylaniline derivative, specifically an N-hydroxymethyl acrylamide block copolymer, has been developed as a carrier for oncolytic viruses . This carrier improves the long-term circulation of oncolytic viruses in the body and shows excellent stability for loading viruses, significantly enhancing the anti-tumor effect of oncolytic viruses.

Analytical Chemistry: Electrochemiluminescence

N-(3-Aminopropyl)-N-methylaniline: and its derivatives have been explored as potential coreactants for enhancing electrochemiluminescence (ECL), a process that plays an important role in analytical fields . These compounds can significantly enhance the ECL signal, promoting more production of the coreactant intermediate, which is critical for sensitive ECL bioassays.

Biochemistry: Catalyst for Polymer Reactions

In biochemistry, N-(3-Aminopropyl)-N-methylaniline is used as a catalyst in the production of molded soft polyurethane foams for automotive applications . It is also a building block for viscosity index improvers, demonstrating its versatility in various biochemical applications.

Pharmacology: Intermediate Applications

In pharmacology, N-(3-Aminopropyl)-N-methylaniline is a key intermediate in the synthesis of various pharmaceutical compounds . Its role as a building block facilitates the creation of complex molecules necessary for drug development and other therapeutic applications.

Agriculture: Dicamba-Tolerant Crops

Lastly, in the agricultural sector, N-(3-Aminopropyl)-N-methylaniline is integral to the formulation of herbicides for dicamba-tolerant crops . It provides effective weed control, which is crucial for maintaining crop health and yield.

properties

IUPAC Name

N'-methyl-N'-phenylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHBKYWUOOANEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342015
Record name N-(3-Aminopropyl)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminopropyl)-N-methylaniline

CAS RN

53485-07-7
Record name N-(3-Aminopropyl)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Aminopropyl)-N-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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